6-Epitetrodotoxin

説明

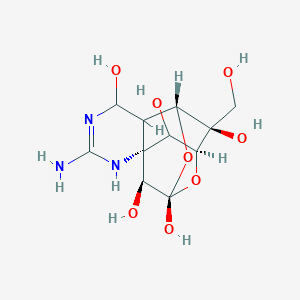

Structure

3D Structure

特性

CAS番号 |

112318-40-8 |

|---|---|

分子式 |

C11H17N3O8 |

分子量 |

319.27 g/mol |

IUPAC名 |

(1R,5R,7R,9S,11S,13S,14R)-3-amino-14-(hydroxymethyl)-8,10-dioxa-2,4-diazatetracyclo[7.3.1.17,11.01,6]tetradec-3-ene-5,9,12,13,14-pentol |

InChI |

InChI=1S/C11H17N3O8/c12-8-13-6(17)2-4-9(19,1-15)5-3(16)10(2,14-8)7(18)11(20,21-4)22-5/h2-7,15-20H,1H2,(H3,12,13,14)/t2?,3?,4-,5+,6-,7+,9-,10-,11+/m1/s1 |

InChIキー |

CFMYXEVWODSLAX-YPXFGVONSA-N |

SMILES |

C(C1(C2C3C(N=C(NC34C(C1OC(C4O)(O2)O)O)N)O)O)O |

異性体SMILES |

C([C@]1([C@H]2C3[C@H](N=C(N[C@]34[C@@H]([C@](O2)(O[C@H]1C4O)O)O)N)O)O)O |

正規SMILES |

C(C1(C2C3C(N=C(NC34C(C1OC(C4O)(O2)O)O)N)O)O)O |

同義語 |

6-epitetrodotoxin |

製品の起源 |

United States |

Natural Occurrence, Distribution, and Ecological Dynamics

Biogeographical Distribution across Biological Taxa

6-epitetrodotoxin (6-epiTTX) is a naturally occurring analogue of tetrodotoxin (B1210768) (TTX). nih.gov Unlike TTX, which is found in a wide array of both marine and terrestrial organisms, 6-epiTTX has a more limited distribution and is most prominently associated with amphibians. nih.gov

The presence of this compound is a notable feature in the chemical defense portfolio of various amphibian species, particularly newts of the family Salamandridae. nih.gov It was first described in the newt genus Cynops. nih.gov Subsequent research has confirmed its presence in numerous other species across North America, Europe, and Asia. nih.govnih.govresearchgate.net

Studies have detected 6-epiTTX in six out of nine newt species tested in one analysis. nih.gov It can constitute a substantial portion of the total tetrodotoxins present in some species and populations. nih.gov For instance, in four species of European newts from southern Germany (Triturus alpestris, Triturus cristatus, Triturus helveticus, and Triturus vulgaris), 6-epiTTX was often found to be the major component of the toxin profile, with concentrations reaching up to 17.0 µg/g. nih.govresearchgate.net The toxin has also been identified in North American newts, including species of Taricha and Notophthalmus, as well as the Japanese newt, Cynops pyrrhogaster. nih.govnih.govresearchgate.net

Beyond newts, TTX and its analogues have been found in certain anurans (frogs), such as those of the genus Atelopus and Brachycephalus. nih.govmdpi.com While TTX is confirmed in these frogs, the prevalence and concentration of 6-epiTTX specifically can vary. nih.gov

Interactive Table: Documented Presence of this compound in Amphibian Species

| Genus | Species | Common Name | Geographic Location of Study | References |

| Cynops | ensicauda | Okinawan newt | Japan (Okinawa) | nih.gov |

| Cynops | pyrrhogaster | Japanese fire-bellied newt | Japan | nih.gov |

| Notophthalmus | viridescens | Red-spotted newt | North America | nih.govnih.gov |

| Taricha | granulosa | Rough-skinned newt | North America | nih.govnih.gov |

| Triturus | alpestris | Alpine newt | Germany, Italy | nih.govresearchgate.net |

| Triturus | cristatus | Great crested newt | Germany | nih.govresearchgate.net |

| Triturus | helveticus | Palmate newt | Germany | nih.govresearchgate.net |

| Triturus | vulgaris | Smooth newt | Germany | nih.govresearchgate.net |

In stark contrast to its prevalence in amphibians, this compound is considered to be very rare in marine organisms. nih.gov While tetrodotoxin itself is widely distributed among marine taxa, including pufferfish, gastropods, and blue-ringed octopuses, the 6-epiTTX stereoisomer is not a common component of their toxin profiles. nih.govwikipedia.orgnih.govnih.gov The accumulation of TTX in marine animals is often attributed to a food chain that begins with toxin-producing marine bacteria. nih.govmdpi.com The scarcity of 6-epiTTX in these environments suggests a different origin or metabolic pathway for the toxin in the terrestrial species that possess it. nih.gov

Intraspecific and Interspecific Variability in Toxin Accumulation and Profiles

Significant variability in the concentration and composition of tetrodotoxins, including this compound, is observed both between different species (interspecific) and among individuals of the same species (intraspecific). nih.govnih.gov

Distinct differences in toxin content and profiles exist among various newt species. nih.gov For example, a study of four Triturus species from Germany found that while 6-epiTTX was the major component in the individuals that possessed toxins, only 15 out of 59 newts tested contained detectable levels of either TTX or 6-epiTTX. nih.govresearchgate.net This highlights that not all individuals within a toxic species may express the chemical defense at all times.

Intraspecific variation is also pronounced. Toxin levels can vary considerably among individual newts of the same species, even from the same location. nih.gov In populations of the newt genus Taricha, the relative levels of TTX to 6-epiTTX are consistent within a single population but show significant variation between different populations. nih.gov This variation in toxin profiles can occur over very short geographical distances, sometimes less than 20 kilometers, and among populations occupying similar habitats within the same watershed. nih.gov A similar pattern of population-specific toxin profiles has been documented in the Japanese newt, Cynops pyrrhogaster. nih.gov

Interactive Table: Examples of Toxin Variability in Newts

| Species | Observation | Key Finding | References |

| Triturus spp. | Toxin levels assayed in 59 newts from Germany. | Only 15 specimens contained toxins. Levels varied greatly among individuals, with 6-epiTTX concentrations from 0.05 to 17.0 µg/g. | nih.govresearchgate.net |

| Taricha spp. | Comparison of toxin profiles among different populations. | The ratio of TTX to 6-epiTTX is stable within a population but varies significantly between populations. | nih.gov |

| Nine newt species | Broad analysis of TTX and its analogues. | 6-epiTTX was detected in six of the nine species, indicating distinct differences in toxin profiles among species. | nih.gov |

Ecological Significance and Evolutionary Adaptations

The presence of this compound is intrinsically linked to the ecological survival and evolutionary history of the organisms that possess it. The toxin primarily serves as a potent chemical defense against predation. nih.govmdpi.com

The accumulation of tetrodotoxins, including 6-epiTTX, in the skin and eggs of amphibians is a key anti-predator defense mechanism. nih.govmdpi.com This has led to a well-documented co-evolutionary "arms race" between toxic newts and their predators. nih.gov The most studied example involves the rough-skinned newt, Taricha granulosa, and the common garter snake, Thamnophis sirtalis. nih.govoup.com

In this dynamic, newts evolve higher levels of toxicity to deter predation, while snake populations that prey on them evolve increased resistance to the toxin. nih.gov The geographic distribution of newt toxicity and snake resistance is highly correlated, indicating localized co-adaptation. nih.govnsf.gov As 6-epiTTX is a significant part of the newt's chemical arsenal, it plays a direct role in this predator-prey interaction. nih.gov The high toxicity of the newts serves to paralyze or kill most potential predators, making them a dangerous food source for non-resistant animals. nih.gov The snakes, in turn, have evolved mutations in their sodium channels, the target of TTX, which confers resistance but may come with functional trade-offs, such as reduced muscle performance. nih.gov

The specific factors that regulate the production and accumulation of this compound in amphibians are not fully understood, and the ultimate origin of the toxin in these terrestrial vertebrates is still a subject of debate. nih.govmdpi.com Unlike in marine systems where bacterial origins and dietary uptake are well-supported, evidence for a similar mechanism in amphibians is less clear. nih.gov

However, observed patterns of toxin variability suggest that geographic location and population genetics are key factors influencing toxin phenotypes. nih.govnih.gov The significant variation in TTX/6-epiTTX ratios among different newt populations, even those in close proximity and similar environments, points toward a strong genetic or localized environmental component in determining the specific toxin profile. nih.gov This "geographic mosaic" of coevolution, where the intensity of the predator-prey arms race varies from one location to another, is a primary driver of the variation seen in both prey toxicity and predator resistance. nih.gov While factors such as temperature, pH, and nutrient availability are known to influence toxin production in aquatic microorganisms, their direct role in modulating the 6-epiTTX phenotype in amphibians remains an area for further investigation. nih.govmdpi.commdpi.com

Biosynthetic Pathways and Metabolic Transformations

Elucidating the Biogenetic Origin: Endogenous vs. Exogenous Hypotheses

The biogenesis of TTX and its analogues is a subject of considerable scientific inquiry, with two primary hypotheses dominating the discussion: endogenous synthesis by the host organism or exogenous acquisition, most commonly through symbiotic bacteria or the food chain.

Investigation of Microbial Symbiosis in Toxin Production

A significant body of evidence points towards a microbial origin for TTX. Numerous studies have isolated TTX-producing bacteria from the tissues of TTX-containing animals, including species from the genera Vibrio, Pseudomonas, Bacillus, Aeromonas, Shewanella, and Cytobacillus (formerly Bacillus) mdpi.commdpi.comnih.govwikipedia.orgresearchgate.netelifesciences.org. These bacteria are often found as symbionts within the host organisms, particularly in the skin, liver, and intestines of pufferfish mdpi.comnih.govwikipedia.org.

The hypothesis suggests that these bacteria synthesize TTX, and the host organisms acquire it either through direct symbiosis or by consuming TTX-containing prey mdpi.comwikipedia.orgelifesciences.org. For instance, laboratory experiments have shown that pufferfish raised on TTX-free diets can become non-toxic over time, while those fed TTX-containing diets accumulate the toxin mdpi.comwikipedia.org. Similarly, studies on newts have identified TTX-producing bacterial strains within their skin microbiome, supporting the role of symbiosis in toxin acquisition elifesciences.orgresearchgate.net. However, direct evidence for de novo synthesis by host organisms, particularly in terrestrial vertebrates like newts, remains elusive, with some studies failing to detect bacterial DNA in TTX-rich tissues using PCR methods nih.gov.

Research on De Novo Synthesis Mechanisms in Host Organisms

While the microbial origin is strongly supported, the possibility of de novo synthesis by host organisms, especially amphibians, has also been explored. Some researchers have proposed that terrestrial TTX might be derived from monoterpenes in newts mdpi.com. However, experimental evidence for endogenous synthesis in newts has been indirect, with studies involving radioactive-labeled precursors failing to show uptake or incorporation into TTX hawaii.edu. The presence of TTX and its analogues, such as 6-epiTTX, in various amphibian species, including newts and frogs, has led to speculation about their defensive roles, potentially implying endogenous production nih.govresearchgate.netmdpi.com. Yet, the lack of definitive evidence for host-based TTX biosynthesis pathways in vertebrates means that the exogenous, likely bacterial, origin remains the predominant hypothesis for most TTX-bearing animals nih.govwikipedia.orgresearchgate.net.

Proposed Biosynthetic Intermediates and Shunt Products of Tetrodotoxin (B1210768) Analogues

Research into TTX biosynthesis has identified various structural analogues and potential intermediates that offer clues about the metabolic pathways involved. These compounds are often found alongside TTX in toxic organisms and are thought to represent steps or deviations in the biosynthetic route.

Studies have identified several deoxy- and epi-analogues of TTX, such as 5,6,11-trideoxyTTX, 5,11-dideoxyTTX, 5-deoxyTTX, 11-deoxyTTX, 4-epiTTX, and 6-epiTTX mdpi.comacs.orgumich.edumdpi.comnih.gov. For example, 5,6,11-trideoxyTTX is considered a major analogue in marine organisms and a potential precursor to TTX through a series of oxidation steps mdpi.comnih.gov. Specifically, 5,6,11-trideoxyTTX may be oxidized to 5,11-dideoxyTTX, which can then be further oxidized to 5-deoxyTTX and 11-deoxyTTX, ultimately leading to TTX mdpi.comnih.gov.

New bicyclic guanidinium (B1211019) compounds, such as Tgr-238 and Tgr-240, have also been identified as putative shunt products in the proposed biosynthesis pathway of terrestrial TTX found in newts acs.orgnih.gov. The presence of different analogues, like 6-epiTTX, in newts and their relative rarity in marine taxa suggest potential differences in the biosynthetic or metabolic pathways between terrestrial and marine TTX producers mdpi.comumich.edu.

Advanced Structural Elucidation and Stereochemical Characterization

Spectroscopic Methodologies for Definitive Structural Determination (e.g., NMR, Mass Spectrometry)

The definitive structural identification of 6-Epitetrodotoxin relies heavily on a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). These techniques provide complementary information, allowing for the confirmation of molecular formula, connectivity, and the detailed arrangement of atoms in three dimensions.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy, particularly ¹H NMR and ¹³C NMR, is crucial for determining the connectivity of atoms within the molecule. By analyzing the chemical shifts, coupling patterns (J-couplings), and integration of proton signals, and the chemical shifts of carbon atoms, researchers can piece together the molecular framework. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), HMBC (Heteronuclear Multiple Bond Correlation), and NOESY (Nuclear Overhauser Effect Spectroscopy), are vital for unambiguously assigning signals to specific atoms and establishing through-bond and through-space connectivities. For this compound, ¹H and ¹³C NMR data have been instrumental in its identification and characterization, distinguishing it from other TTX analogs internationaljournalcorner.com.

Mass Spectrometry (MS): Mass spectrometry, especially high-resolution mass spectrometry (HRMS) techniques like HR-ESI-MS (High-Resolution Electrospray Ionization Mass Spectrometry) and HR-FABMS (High-Resolution Fast Atom Bombardment Mass Spectrometry), provides the exact molecular mass, thereby confirming the elemental composition. Tandem mass spectrometry (MS/MS) can further aid in structural elucidation by fragmenting the molecule and analyzing the resulting fragment ions, which can reveal structural features and confirm the presence of specific functional groups or substructures nih.govmdpi.com. For this compound, HR-ESI-MS has confirmed its molecular formula, typically observed as a protonated molecular ion [M + H]⁺ at m/z 320.1087, consistent with the elemental composition C₁₁H₁₈N₃O₈ internationaljournalcorner.com.

Table 1: ¹H NMR Chemical Shifts of Tetrodotoxin (B1210768) and this compound

| Proton | Tetrodotoxin (TTX) (δ, ppm) | This compound (6-epiTTX) (δ, ppm) | Citation |

|---|---|---|---|

| H4 | 5.08 | 5.08 | internationaljournalcorner.com |

| H4a | 4.36 | 4.36 | internationaljournalcorner.com |

| H7 | 4.06 | 4.06 | internationaljournalcorner.com |

| H8 | 4.58 | 4.58 | internationaljournalcorner.com |

| H9 | 4.81 | 4.81 | internationaljournalcorner.com |

| H10 | 4.20 | 4.20 | internationaljournalcorner.com |

| H11α | 3.82 | 3.82 | internationaljournalcorner.com |

Note: ¹H NMR spectra were recorded in CD₃COOD-D₂O (4:96, v/v) at 500 MHz internationaljournalcorner.com.

Table 2: ¹³C NMR Chemical Shifts of Tetrodotoxin and this compound

| Carbon | Tetrodotoxin (TTX) (δ, ppm) | This compound (6-epiTTX) (δ, ppm) | Citation |

|---|---|---|---|

| C2 | 155.7 | 155.7 | internationaljournalcorner.com |

| C3 | 80.1 | 80.1 | internationaljournalcorner.com |

| C4 | 75.0 | 75.0 | internationaljournalcorner.com |

| C4a | 68.3 | 68.3 | internationaljournalcorner.com |

| C5 | 76.8 | 76.8 | internationaljournalcorner.com |

| C6 | 79.2 | 79.2 | internationaljournalcorner.com |

| C7 | 76.1 | 76.1 | internationaljournalcorner.com |

| C8 | 77.6 | 77.6 | internationaljournalcorner.com |

| C8a | 68.3 | 68.3 | internationaljournalcorner.com |

| C9 | 84.0 | 84.0 | internationaljournalcorner.com |

| C10 | 81.9 | 81.9 | internationaljournalcorner.com |

Note: ¹³C NMR spectra were recorded in CD₃COOD-D₂O (4:96, v/v) at 125 MHz internationaljournalcorner.com.

Stereochemical Relationships within the Tetrodotoxin Molecular Framework

The tetrodotoxin molecule possesses a complex stereochemical arrangement with nine contiguous stereogenic centers, including a quaternary center at C4a nih.gov. This compound is an epimer of tetrodotoxin, meaning it differs in the configuration at one stereogenic center. Specifically, the "6-epi" designation indicates that the stereochemistry at the C6 position is inverted compared to that of tetrodotoxin umich.edu.

In tetrodotoxin, the hydroxyl group at C6 is typically depicted in a specific orientation, often described relative to the rigid dioxa-adamantane framework. In this compound, this hydroxyl group is oriented in the opposite direction. This seemingly minor change in stereochemistry can have significant implications for the molecule's three-dimensional shape, its interactions with biological targets, and potentially its biosynthetic pathways acs.orgnih.gov.

The determination of this stereochemical difference is primarily achieved through advanced NMR techniques, particularly NOESY experiments. By observing through-space correlations between protons, NOESY can reveal which protons are in close proximity, thereby inferring the relative spatial arrangement of atoms and functional groups. For instance, analyzing the NOE correlations between protons like H8 and H9, or between protons and hydroxyl groups, can help distinguish between different epimeric forms acs.orgmdpi.comresearchgate.net. While specific NOESY data for 6-epiTTX is not detailed in the provided snippets, the methodologies used for characterizing other epimers, such as 8-epi-type TTX analogs, involve detailed analysis of NOE signals to confirm stereochemical assignments acs.orgmdpi.comresearchgate.net. The presence of both 6- and 8-epimers in certain newt species suggests a complex biosynthetic pathway that can lead to stereochemical variations acs.org.

Table 3: Stereochemical Comparison of Tetrodotoxin and this compound

| Feature | Tetrodotoxin (TTX) | This compound (6-epiTTX) | Difference | Citation |

|---|---|---|---|---|

| Molecular Formula | C₁₁H₁₇N₃O₈ | C₁₁H₁₇N₃O₈ | Identical | internationaljournalcorner.com |

| Molecular Weight | 319.26 g/mol | 319.26 g/mol | Identical | internationaljournalcorner.com |

| Stereocenters | 9 contiguous | 9 contiguous | Identical number, differing at C6 | nih.gov |

Conformational Analysis and Three-Dimensional Molecular Architecture

The rigid dioxa-adamantane skeleton of tetrodotoxin and its analogs, including this compound, limits the number of accessible conformations. However, the molecule is not entirely rigid, and subtle conformational variations can influence its interaction with biological targets, such as voltage-gated sodium channels chemrxiv.orgsciforum.net.

While specific conformational studies dedicated solely to this compound might be less prevalent than those for tetrodotoxin itself, the structural difference at C6 is expected to influence its three-dimensional architecture. The inversion of stereochemistry at this position could subtly alter the spatial presentation of the hydroxyl group and its neighboring atoms, potentially affecting how 6-epiTTX fits into binding sites or how it packs in crystalline structures. Understanding these conformational nuances is critical for structure-activity relationship studies and for predicting the biological effects of this toxin analog. The rigidity of the core structure, however, suggests that the fundamental dioxa-adamantane framework remains largely intact, with the primary conformational variations arising from the orientation of the exocyclic substituents.

Mechanistic Insights into Biological Activity at the Molecular Level

Voltage-Gated Sodium Channel Interaction Mechanisms of 6-Epitetrodotoxin

The primary mechanism by which this compound exerts its biological effect is through the blockade of voltage-gated sodium channels. This interaction prevents the influx of sodium ions, which is a critical step in the propagation of action potentials in excitable cells.

The potency of this compound as a sodium channel blocker has been quantitatively assessed and compared to its parent compound, tetrodotoxin (B1210768) (TTX). In a study utilizing voltage-clamped frog skeletal muscle fibers, the effective dose (ED50) for reducing the sodium current (INa) was determined for both toxins. nih.gov

The results demonstrated that this compound is significantly less potent than tetrodotoxin. The ED50 for this compound was found to be 96 nM, whereas the ED50 for tetrodotoxin was 4.1 nM under the same experimental conditions. nih.gov This indicates that a substantially higher concentration of this compound is required to achieve the same level of sodium channel blockade as tetrodotoxin. The relative potency of this compound is approximately 23 times lower than that of tetrodotoxin. nih.gov

| Compound | ED50 for INa Reduction (nM) | Relative Potency (compared to Tetrodotoxin) |

|---|---|---|

| Tetrodotoxin (TTX) | 4.1 | 1 |

| This compound | 96 | ~0.043 |

| 11-deoxytetrodotoxin | 445 | ~0.009 |

The binding of tetrodotoxin and its analogues occurs within the outer vestibule of the voltage-gated sodium channel. The interaction is highly specific, involving key amino acid residues that form the toxin's binding site. For tetrodotoxin, it has been established that its binding is mediated by an ion-pair interaction with the guanidinium (B1211019) group and a series of hydrogen bonds with hydroxyl groups on the toxin molecule. nih.gov

One of these crucial interactions involves the hydroxyl group at the C-6 position. The reduced potency of this compound strongly suggests that the stereochemistry of this hydroxyl group is critical for optimal binding. Research indicates that within the sodium channel's receptor site, there must be a specific hydrogen-acceptor group positioned to interact with the C-6 hydroxyl group of tetrodotoxin. nih.gov While the exact amino acid residue that acts as this hydrogen acceptor for the C-6 hydroxyl group has not been definitively identified specifically for this compound, studies on tetrodotoxin binding provide a framework. For instance, in the rat brain sodium channel II, glutamate (B1630785) 387 is identified as the ion-pairing site for the guanidinium group, and the carbonyl oxygen of asparagine 388 serves as a hydrogen acceptor for other hydroxyl groups. nih.gov This suggests that the binding site for this compound is located in a crevice of the channel protein where specific amino acid side chains are precisely oriented to form these hydrogen bonds. nih.gov

Electrophysiological Characterization of Sodium Channel Blockade

The functional consequence of this compound's interaction with voltage-gated sodium channels is a blockade of sodium ion conductance, which can be characterized using electrophysiological techniques such as the voltage-clamp method. nih.gov This technique allows for the direct measurement of the ionic current flowing through the sodium channels in the membrane of an excitable cell.

Studies on frog skeletal muscle fibers have demonstrated that this compound reduces the peak inward sodium current in a concentration-dependent manner. nih.gov The blockade by this compound, like that of tetrodotoxin, is a reversible process. The kinetics of the sodium current that are not blocked by the toxin appear to be largely unaffected, indicating that the primary action of this compound is to occlude the channel pore rather than altering the channel's gating properties.

Structural Determinants Governing Sodium Channel Antagonism

The antagonistic activity of this compound is fundamentally determined by its three-dimensional structure and how it complements the binding site on the sodium channel. The key structural difference between this compound and tetrodotoxin is the epimeric configuration of the hydroxyl group at the C-6 position. nih.gov

Synthetic Methodologies and Chemical Derivatization Strategies

Approaches to the Chemical Synthesis of 6-Epitetrodotoxin

The total synthesis of tetrodotoxin (B1210768) has been a celebrated achievement in organic chemistry, with numerous strategies developed over several decades. These approaches typically aim to construct the complex polycyclic framework and install the necessary functional groups with precise stereochemical control.

Carbohydrate-Based Syntheses: Many successful TTX syntheses commence from readily available chiral starting materials, particularly carbohydrates like D-glucose nsf.govacs.orgmdpi.comresearchgate.net. These routes leverage the inherent stereochemistry of sugars to build the highly oxygenated cyclohexane (B81311) core. For instance, a notable synthesis involved a 22-step sequence starting from a glucose derivative, employing an intramolecular 1,3-dipolar cycloaddition of a nitrile oxide to establish the cyclohexane ring and the α-tertiary amine moiety, followed by ruthenium-catalyzed hydroxylactonization to form the dioxa-adamantane core nsf.gov.

Key Strategic Elements: Common synthetic challenges and strategies include:

Cyclohexane Core Construction: Methods like Diels-Alder reactions or stereoselective functionalization of carbohydrate precursors are employed researchgate.netnih.govwikipedia.org.

Nitrogen Installation: The introduction of the α-tertiary amine often requires overcoming significant steric hindrance, with strategies like intramolecular conjugate addition or SN1-type nucleophilic substitution being explored nsf.govacs.org.

Dioxa-adamantane Formation: The characteristic dioxa-adamantane cage is typically formed through carefully orchestrated sequences involving oxidation and cyclization steps, often culminating in hydroxylactonization or similar reactions nsf.govnih.govacs.org.

Late-Stage Guanidine (B92328) Installation: The guanidine moiety is generally introduced in the later stages of the synthesis, often requiring robust protecting group strategies nsf.govnih.gov.

Epimerization Strategies: Some TTX syntheses incorporate steps that can lead to epimers. For example, a late-stage epimerization step has been reported to yield a mixture of TTX and anhydro-TTX nsf.gov. Adapting such epimerization conditions, or designing synthetic routes that specifically target the C-6 epimeric configuration, would be key to the direct synthesis of this compound.

Design and Preparation of Synthetic Analogues for Structure-Activity Relationship (SAR) Studies

The synthesis of TTX analogues is paramount for understanding the molecular basis of its potent neurotoxicity and its interaction with voltage-gated sodium channels (VGSCs). By systematically modifying the TTX structure and evaluating the resulting biological activity, researchers can identify critical functional groups and stereochemical features responsible for channel binding and blockade.

Rationale for Analogue Synthesis: SAR studies aim to elucidate how specific structural modifications affect TTX's affinity and efficacy at VGSCs. This knowledge is vital for understanding the toxin's mechanism of action and for potentially designing novel modulators of sodium channel activity.

Commonly Synthesized Analogues: A wide array of TTX analogues have been synthesized, including:

Deoxygenated Analogues: Analogues lacking hydroxyl groups at specific positions, such as 5-deoxytetrodotoxin, 8-deoxytetrodotoxin, 6-deoxyTTX, 11-deoxyTTX, and 5,6,11-trideoxyTTX, have been synthesized and studied nih.govmdpi.comacs.org. These studies help pinpoint the role of hydroxyl groups in binding.

Epimeric Analogues: Compounds differing in the stereochemistry at one or more chiral centers, such as 4-epiTTX, 6-epiTTX, and 9-epiTTX, are of significant interest. This compound, naturally occurring in some newt species, represents a key epimer for SAR investigations mdpi.comacs.orgresearchgate.netmdpi.comnih.gov.

Other Modifications: Analogues with modifications to the guanidine group, alterations to the lactone or orthoester functionalities, and various other derivatives have also been prepared mdpi.com.

SAR Findings from Analogues:

Studies comparing TTX with its analogues have highlighted the importance of hydroxyl groups at positions C-5 and C-8 for potent VGSC inhibition nih.gov.

The relative contribution of the C-6 hydroxyl group to activity has been found to be less significant than that of the C-11 hydroxyl group, based on comparative studies with 6-deoxyTTX and 11-deoxyTTX acs.org.

Advanced Analytical Methodologies for Detection and Quantification in Research

Chromatographic and Mass Spectrometric Techniques

Chromatographic and mass spectrometric techniques form the backbone of modern toxin analysis, offering superior selectivity and sensitivity compared to traditional bioassays.

Post-Column Fluorescent High-Performance Liquid Chromatography (HPLC-FLD): This method was among the earliest instrumental techniques applied to TTX and its analogues, including 6-epiTTX researchgate.netnih.govnih.govresearchgate.netnih.govfrontiersin.orgelsevier.esnih.govmdpi.com. HPLC-FLD relies on a post-column reaction that converts the toxin into a fluorescent derivative, allowing for sensitive detection frontiersin.org. While effective for quantitative analysis, this method requires a derivatization step, which can increase operational complexity frontiersin.org. It has been successfully utilized in studies analyzing 6-epiTTX in amphibian species such as newts researchgate.netnih.govnih.govresearchgate.netnih.gov.

Liquid Chromatography-Mass Spectrometry (LC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS and its more advanced form, LC-MS/MS, are currently the most widely adopted and preferred instrumental methods for the detection and quantification of TTX and its analogues, including 6-epiTTX frontiersin.orgnih.govmdpi.comresearchgate.net. These techniques offer high selectivity, sensitivity, and rapid qualitative and quantitative analysis capabilities frontiersin.org. LC-MS/MS, encompassing variations like HPLC-MS/MS and Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), allows for precise identification and quantification by monitoring specific precursor and product ions frontiersin.orgnih.govmdpi.comresearchgate.net. Studies have employed LC-MS/MS to detect 6-epiTTX in various animal tissues nih.govresearchgate.netembrapa.brnih.gov.

Hydrophilic Interaction Liquid Chromatography-Mass Spectrometry (HILIC-LCMS): HILIC-LCMS has emerged as a valuable technique for analyzing polar compounds like TTX and its analogues frontiersin.orgresearchgate.netnih.govmdpi.comaesan.gob.es. This chromatographic mode is particularly effective for separating molecules that are poorly retained on traditional reversed-phase columns. HILIC-LCMS has been instrumental in the simultaneous analysis of multiple TTX analogues, improving detection limits compared to earlier LC-MS methods frontiersin.orgresearchgate.netnih.govmdpi.comaesan.gob.es.

Data Table 1: Toxin Levels in Biological Samples

| Species / Location | Toxin | Concentration Range (μg/g) | Notes | Reference |

| Triturus spp. (Southern Germany) | TTX | 0.11–9.0 | Detected in 15 out of 59 specimens | nih.gov |

| 6-epiTTX | 0.05–17.0 | Major component in these specimens | nih.gov | |

| Notophthalmus viridescens (Red-spotted newt) | TTX | <0.15–23.5 | Variable levels among individuals | nih.govresearchgate.net |

| 6-epiTTX | Not specified | Minor constituent in all specimens | nih.govresearchgate.net |

Methodological Standardization and Validation for Quantitative Analysis

Robust analytical methods require rigorous validation to ensure the accuracy, reliability, and reproducibility of quantitative results. Standardization is crucial for inter-laboratory comparisons and regulatory compliance nih.govresearchgate.net.

Key validation parameters include:

Specificity: The ability of the method to distinguish 6-epiTTX from other compounds in the sample matrix researchgate.netmdpi.com.

Linearity: The proportional relationship between the analyte concentration and the instrument's response researchgate.netmdpi.com.

Recovery: The efficiency of the extraction and sample preparation process researchgate.netresearchgate.netmdpi.com.

Repeatability and Reproducibility: The consistency of results within the same laboratory and across different laboratories, respectively researchgate.netmdpi.com.

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentrations at which the analyte can be reliably detected and quantified frontiersin.orgaesan.gob.esresearchgate.net. For LC-MS/MS methods, LODs for TTX can range from 0.1 to 25 μg/kg aesan.gob.es.

Matrix effects, particularly in LC-MS/MS analysis, can significantly impact quantification. These effects, arising from co-extracted matrix components interfering with ionization, necessitate the use of techniques like matrix-matched calibration to ensure accurate measurements researchgate.netmdpi.com.

Data Table 2: Example Method Performance Metrics

| Technique | Analyte | Matrix Example | LOD/LOQ Range | Recovery Range | Reference |

| LC-MS/MS | TTX | Pufferfish | Not specified | 61.17 ± 5.42% | researchgate.net |

| LC-MS/MS | TTX | Mussel | Not specified | ~ Same as solvent | researchgate.net |

| LC-MS/MS | TTX | Shellfish | 0.1–25 μg/kg | Not specified | aesan.gob.es |

| LC/Q-Orbitrap-HR-MS | TTX & PSTs | Human Serum | Not specified | 85.3–118.2% | frontiersin.org |

Emerging Detection Platforms and Their Application in Toxin Research

While LC-MS/MS and HPLC-FLD remain the predominant analytical tools, research continues to explore novel detection platforms for enhanced toxin analysis. Biosensors, which utilize biological recognition elements, represent a promising area for the rapid and sensitive detection of toxins like TTX frontiersin.org. Immunoassays, such as Enzyme-Linked Immunosorbent Assays (ELISA) and Lateral Flow Assays (LFA), also offer alternative approaches for toxin detection, though they may vary in specificity and quantitative accuracy compared to instrumental methods frontiersin.org. The development of methods for the simultaneous analysis of multiple TTX analogues, including 6-epiTTX, is an ongoing area of research, aiming to provide a more comprehensive understanding of toxin profiles in various organisms frontiersin.orgnih.govmdpi.commdpi.commdpi.com.

Compound Name List:

6-Epitetrodotoxin (6-epiTTX)

Tetrodotoxin (B1210768) (TTX)

4-Epitetrodotoxin (4-epiTTX)

4,9-Anhydrotetrodotoxin (4,9-anhydroTTX)

5,6,11-Trideoxytetrodotoxin (5,6,11-trideoxyTTX)

11-Deoxytetrodotoxin (11-deoxyTTX)

5-Deoxytetrodotoxin (5-deoxyTTX)

6,11-Dideoxytetrodotoxin (6,11-dideoxyTTX)

5,11-Dideoxytetrodotoxin (5,11-dideoxyTTX)

11-NorTTX-6(S)-ol

11-OxoTTX

4-S-CysteinylTTX

8-Epi-5,6,11-trideoxytetrodotoxin

1-Hydroxy-8-epi-5,6,11-trideoxytetrodotoxin

1-Hydroxy-4,4a-anhydro-8-epi-5,6,11-trideoxytetrodotoxin

Tetrodonic acid (TDA)

Computational and Theoretical Studies of 6 Epitetrodotoxin

Molecular Docking and Simulation of Ligand-Receptor Interactions

Voltage-gated sodium channels are the primary targets of TTX and its analogs, including 6-epiTTX nih.govnih.govnih.govmdpi.commpi.govt.nz. These toxins bind within the outer vestibule of the channel pore, effectively blocking ion permeation nih.govnih.govmdpi.com. Molecular docking and simulation studies have been instrumental in mapping this binding site and understanding the specific interactions involved.

Models of the TTX binding site often depict it as a pocket formed by the P-loops of different domains of the sodium channel α-subunit nih.govnih.govmdpi.com. These simulations suggest that the guanidinium (B1211019) moiety of TTX forms electrostatic interactions with charged residues, such as aspartate and glutamate (B1630785), within the channel pore nih.govnih.govmdpi.com. Additionally, hydroxyl groups on the TTX molecule are proposed to engage in hydrogen bonding with channel residues nih.govnih.govmdpi.comresearchgate.net.

While specific molecular docking studies focusing exclusively on 6-epiTTX are not extensively detailed in the provided literature, its known properties are informed by these general TTX interaction models. It has been observed that 6-epiTTX exhibits a significantly lower binding affinity to sodium channels compared to TTX, estimated at approximately 0.01 times that of TTX nih.govmdpi.com. This reduction in affinity is attributed to structural differences, particularly the importance of the 11-CH2OH group in TTX for optimal binding nih.govmdpi.com. The epimerization at the C6 position in 6-epiTTX likely alters its precise fit and hydrogen bonding capabilities within the binding pocket, leading to weaker interactions. Computational studies on TTX binding have also highlighted variations in predicted binding modes depending on the specific sodium channel model and computational methods employed, underscoring the complexity of accurately simulating these interactions nih.gov.

Quantum Chemical Calculations for Conformational Analysis and Reactivity Prediction

Quantum chemical methods, such as Density Functional Theory (DFT), are essential for characterizing the electronic structure, stable conformations, and potential reactivity of complex organic molecules like 6-epiTTX nih.govresearchgate.netacs.orgacs.org. These calculations provide a fundamental understanding of molecular properties that influence biological activity.

DFT calculations have been utilized in the synthesis of TTX and its analogs, aiding in the interpretation of stereoselectivity and reaction mechanisms nih.govresearchgate.net. For instance, DFT has been employed to predict NMR chemical shifts, which are critical for confirming the structure and stereochemistry of newly synthesized or isolated compounds, including TTX analogs acs.orgacs.org. By accurately predicting these spectroscopic parameters, researchers can validate proposed molecular structures and identify specific conformers.

While detailed quantum chemical analyses specifically focused on the conformational landscape and reactivity profile of 6-epiTTX are not explicitly detailed in the provided snippets, the methodologies are well-established for molecules of this complexity. Such studies would typically involve exploring the potential energy surface to identify low-energy conformers and assessing the electron distribution to predict sites of potential chemical reactivity. The rigid, cage-like structure of TTX and its analogs suggests limited conformational flexibility, but precise characterization of these states is vital for understanding their interactions.

Predictive Modeling for Structure-Activity Relationship Elucidation

Predictive modeling, particularly Quantitative Structure-Activity Relationship (QSAR) studies, is vital for correlating structural features of TTX analogs with their observed biological activities, such as binding affinity and toxicity acs.orgresearchgate.net. These models help in understanding how specific modifications to the TTX scaffold impact its interaction with sodium channels.

QSAR studies on other TTX analogs, such as 4,9-anhydroTTX and 11-oxoTTX, have provided insights into the impact of specific functional group modifications on activity researchgate.net. Comparative molecular field analysis (CoMFA) and comparative molecular similarity indices analysis (CoMSIA) are advanced QSAR techniques used to explore three-dimensional structure-activity relationships for natural products, including toxins acs.org. By analyzing a series of analogs, these models can identify key pharmacophoric features and predict the activity of novel compounds, contributing to a deeper understanding of the SAR landscape for TTX and its derivatives.

Comparative Binding Affinity and Toxicity of TTX and 6-Epitetrodotoxin

| Toxin | Relative Binding Affinity (vs. TTX) | Relative Toxicity (vs. TTX) | Primary Source(s) for Data |

| Tetrodotoxin (B1210768) (TTX) | 1x | 1x | nih.govmdpi.commdpi.com |

| This compound | ~0.01x | Lower than TTX | nih.govmdpi.commdpi.com |

Future Research Directions and Unexplored Avenues

Comprehensive Elucidation of Complete Biosynthetic Pathways

The precise biosynthetic pathways leading to the production of Tetrodotoxin (B1210768) (TTX) and its analogs, including 6-Epitetrodotoxin, are not yet fully understood mdpi.comnih.govnih.govnih.gov. While it is widely accepted that TTX is primarily produced by bacteria, the specific genes, enzymes, and metabolic steps involved remain elusive mdpi.comnih.govnoaa.govmdpi.comelifesciences.orgmdpi.com. Research indicates that terrestrial and marine organisms may utilize different biosynthetic routes, with analogs like 6-epiTTX being more prevalent in terrestrial species such as newts nih.govnih.govmdpi.comusu.eduacs.org. Future research should focus on:

Identifying Key Genes and Enzymes: Utilizing advanced genomic and proteomic techniques to identify bacterial gene clusters responsible for TTX and 6-epiTTX synthesis. This includes investigating enzymes like amidinotransferases, polyketide synthases, and non-ribosomal peptide synthetases, which are implicated in the biosynthesis of complex natural products mdpi.com.

Characterizing Terrestrial vs. Marine Pathways: Differentiating and detailing the specific biochemical reactions and intermediates involved in the biosynthesis of 6-epiTTX in terrestrial vertebrates, such as newts, compared to potential bacterial pathways in marine environments mdpi.comnih.govnih.gov.

Investigating Precursor Molecules: Exploring the potential role of monoterpenes as precursors in the biosynthesis of TTX and its analogs in amphibians, as suggested by studies on cycloguanidine compounds found in toxic newts mdpi.comacs.org.

Refined Structural-Functional Correlations and Mechanistic Details

While TTX is known to block voltage-gated sodium channels (NaVs) by binding to the outer pore region, the precise structural determinants of 6-epiTTX's activity and its specific interactions with different NaV subtypes require further investigation mdpi.comwikipedia.orgmatec-conferences.orgnih.govresearchgate.net. Subtle structural differences, such as the epimerization at the C-6 position in 6-epiTTX, can significantly alter binding affinity, potency, and selectivity compared to TTX mdpi.comresearchgate.netacs.org. Future research should aim to:

Quantify Binding Affinity and Potency: Conduct detailed binding assays and electrophysiological studies to precisely measure the affinity of 6-epiTTX for various mammalian and non-mammalian NaV channel isoforms. This includes comparing its potency directly against TTX and other known analogs mdpi.comresearchgate.netacs.org.

Elucidate Molecular Interactions: Employ computational modeling and site-directed mutagenesis of NaV channels to map the specific amino acid residues involved in the interaction with 6-epiTTX, thereby refining structure-activity relationships (SAR) mdpi.comresearchgate.net.

Investigate Analogue-Specific Effects: Determine if 6-epiTTX exhibits unique properties, such as differential effects on channel gating or distinct binding kinetics, that differentiate it from TTX and other analogs, potentially offering novel pharmacological insights mdpi.comresearchgate.netacs.org.

Development of Advanced Research Probes and Tools

Current methods for detecting and studying TTX and its analogs, including 6-epiTTX, are primarily analytical (e.g., LC-MS/MS, HPLC) or rely on bioassays frontiersin.orgnih.govresearchgate.netnih.gov. However, there is a need for more sophisticated tools to investigate the biological distribution, cellular localization, and dynamic interactions of these toxins within living systems. Future research should focus on:

Creating Labeled Analogs: Synthesizing fluorescently labeled or radiolabeled analogs of 6-epiTTX for use in advanced imaging techniques (e.g., fluorescence microscopy, PET imaging) to visualize toxin distribution and target engagement in vivo and in vitro frontiersin.orgnih.gov.

Developing Specific Antibodies: Generating highly specific monoclonal antibodies against 6-epiTTX for use in sensitive immunoassays (e.g., ELISA, lateral flow assays) and immunochemical localization studies frontiersin.orgnih.gov.

Engineering Reporter Systems: Creating genetically engineered cell lines or model organisms that express specific NaV channels and can report on 6-epiTTX binding or activity, potentially through bioluminescence or fluorescence-based readouts.

Improving Analytical Sensitivity and Portability: Continuing the development of rapid, portable, and highly sensitive detection methods, such as aptasensors and advanced immunochromatographic strips, for on-site monitoring and field applications frontiersin.orgnih.govnih.gov.

Broader Ecological and Evolutionary Studies of Toxin Variability and Adaptation

The ecological roles and evolutionary origins of TTX and its analogs in diverse organisms are still subjects of considerable debate and require extensive investigation mdpi.comnih.govtandfonline.commdpi.comnih.gov. Understanding why 6-epiTTX is produced, how its presence influences predator-prey dynamics, and the evolutionary pressures that shape its distribution and variability is crucial. Future research should explore:

Ecological Functions: Investigating the specific defensive or offensive roles of 6-epiTTX in the organisms that produce or sequester it, including its potential impact on predator deterrence, prey capture, or even inter-species communication mdpi.commdpi.comnih.gov.

Evolutionary Origins and Diversification: Tracing the evolutionary history of 6-epiTTX production and resistance mechanisms across different taxa. This includes examining whether its production evolved independently in different lineages or through horizontal gene transfer events mdpi.comelifesciences.orgnih.govvt.edu.

Toxin Variability and Adaptation: Analyzing the geographic and temporal variability in the concentration and analog profiles of 6-epiTTX within and between populations. This could reveal adaptive strategies related to environmental factors or co-evolutionary arms races with predators that have evolved resistance, such as certain snake species usu.edunih.govmdpi.comvt.edu. For instance, understanding how snake populations have evolved resistance to TTX through modifications in their sodium channels provides a model for studying complex adaptations mdpi.comvt.eduoup.com.

Q & A

Basic Research Questions

Q. What analytical methods are most reliable for detecting and quantifying 6-epitetrodotoxin in biological samples?

- Methodological Answer : High-performance liquid chromatography coupled with mass spectrometry (LC-MS/MS) is the gold standard due to its sensitivity and specificity for distinguishing this compound from structural analogs like tetrodotoxin (TTX). Sample preparation should include toxin extraction via acidic methanol and purification using solid-phase extraction to minimize matrix interference .

- Data Consideration : Include calibration curves with certified reference standards and validate results using spike-recovery experiments to account for matrix effects.

Q. How does the presence of this compound complicate toxicity assessments compared to TTX?

- Experimental Design : Use comparative bioassays (e.g., mouse neuroblastoma cell viability assays) to measure the relative potency of this compound versus TTX. Pair these with voltage-clamp electrophysiology to assess differential blockade of sodium channels .

- Key Challenge : Account for synergistic effects when both toxins co-occur in samples, requiring dose-response curves for individual and combined toxins.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。